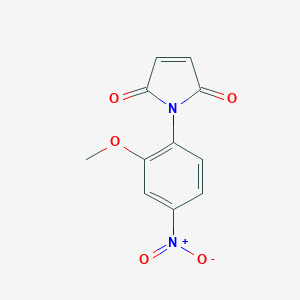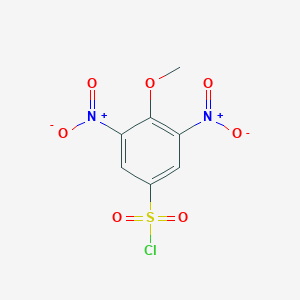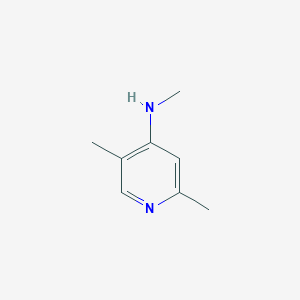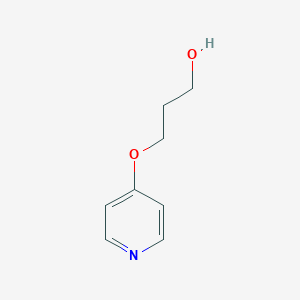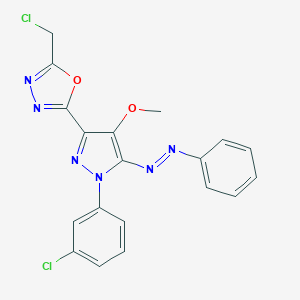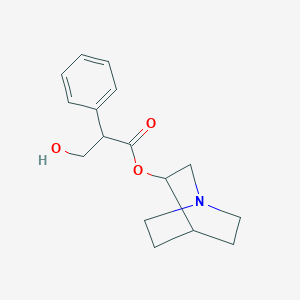
3-Quinuclidinyl tropate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidinyl tropate, also known as QNB, is a synthetic chemical compound that belongs to the family of anticholinergic drugs. It is a potent competitive inhibitor of the neurotransmitter acetylcholine, which is responsible for the regulation of various physiological and biochemical processes in the human body. QNB has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience and pharmacology.
Mechanism of Action
3-Quinuclidinyl tropate acts as a competitive inhibitor of acetylcholine by binding to the muscarinic receptors in the central and peripheral nervous systems. This results in the blockade of cholinergic neurotransmission, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
3-Quinuclidinyl tropate has been shown to have a range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the increase in heart rate, and the reduction in salivary and bronchial secretions. It also has a potent antispasmodic effect on the gastrointestinal tract, making it useful in the treatment of conditions such as irritable bowel syndrome.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Quinuclidinyl tropate in lab experiments is its potency and selectivity for muscarinic receptors, which allows for the precise manipulation of cholinergic neurotransmission. However, its high toxicity and potential for adverse effects limit its use in vivo studies. Additionally, the availability of 3-Quinuclidinyl tropate is limited, making it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for the use of 3-Quinuclidinyl tropate in scientific research. One area of interest is the study of the role of cholinergic neurotransmission in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-Quinuclidinyl tropate may also have potential applications in the development of new drugs for the treatment of conditions such as asthma and urinary incontinence. Additionally, further research is needed to explore the potential of 3-Quinuclidinyl tropate as a tool for the manipulation of cholinergic neurotransmission in vivo.
Synthesis Methods
The synthesis of 3-Quinuclidinyl tropate involves the reaction between tropine and benzilic acid. The process is carried out in several steps, including esterification, reduction, and cyclization. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Scientific Research Applications
3-Quinuclidinyl tropate has been widely used in scientific research to study the mechanisms of action of acetylcholine and related neurotransmitters. It has been particularly useful in elucidating the role of cholinergic receptors in various physiological and biochemical processes, including memory, cognition, and muscle contraction.
properties
CAS RN |
165260-55-9 |
|---|---|
Product Name |
3-Quinuclidinyl tropate |
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |
InChI Key |
UAOWRURGPHRVET-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Other CAS RN |
165260-55-9 |
synonyms |
3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



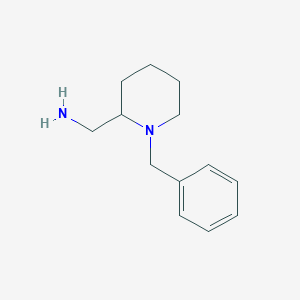
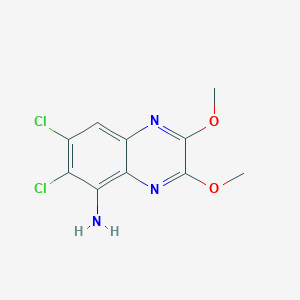
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)
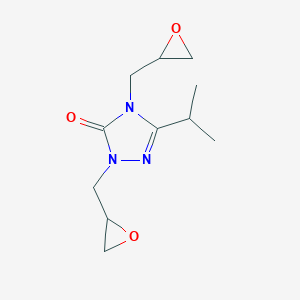
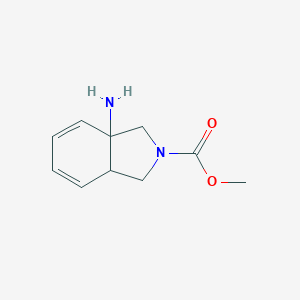

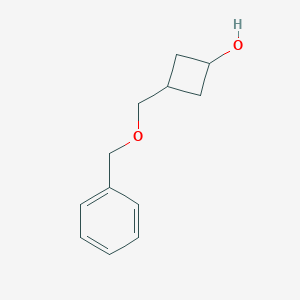
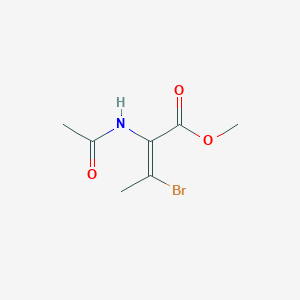
![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
